Product packaging for Trospium chloride(Cat. No.:CAS No. 73954-17-3)

Trospium chloride

Número de catálogo: B1196104
Número CAS: 73954-17-3
Peso molecular: 428.0 g/mol
Clave InChI: RVCSYOQWLPPAOA-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Trospium (B1681596) Chloride Synthesis and Initial Pharmacological Descriptions

The development of trospium chloride dates back to the mid-20th century. The synthesis of this compound was first described by scientists at the German pharmaceutical company Dr. Robert Pfleger Chemische Fabrik GmbH. newdrugapprovals.org The compound was patented in 1966, and its initial pharmacological activity was reported in scientific literature in 1967. wikipedia.orgnewdrugapprovals.org Following its initial development, this compound was approved for medical use and has been marketed in Germany since 1967 and in other European countries for over two decades. nih.govfda.govresearchgate.net Its introduction in the United States for the treatment of overactive bladder occurred in 2004. wikipedia.orgresearchgate.net

The initial synthesis process involved the condensation of benziloyl chloride with chloridized (3alpha-nortropine)-8-whorl-1-pyrrole ammonium (B1175870) salt. google.com Early pharmacological descriptions identified it as an anticholinergic agent that reduces smooth muscle tone in the urogenital and gastrointestinal tracts. fda.gov This action is achieved by antagonizing the effect of acetylcholine (B1216132) on muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle. drugs.comfda.gov

Foundational Discoveries and Early Preclinical Investigations of this compound

Early preclinical research was crucial in elucidating the pharmacological profile of this compound. In vitro studies using porcine and human detrusor muscle strips were fundamental in demonstrating its mechanism and potency. nih.govdovepress.com These investigations revealed that this compound was a more potent inhibitor of contractile responses to carbachol (B1668302) and electrical stimulation compared to other antimuscarinic agents like oxybutynin (B1027) and tolterodine (B1663597). nih.govdovepress.com

Placebo-controlled studies in human subjects further characterized its effects. drugs.com Urodynamic assessments in patients with involuntary detrusor contractions showed that this compound increases the maximum cystometric bladder capacity and the volume at which the first detrusor contraction occurs. drugs.com Another early in vivo study in healthy volunteers investigated its effect on gastrointestinal motility. The results indicated that this compound significantly prolonged the duration of irregular contractile activity in the jejunum after meals and decreased the frequency and amplitude of these contractions. nih.gov These foundational studies provided the basis for its clinical application in conditions characterized by smooth muscle hyperactivity.

Classification of this compound as a Quaternary Ammonium Antimuscarinic Agent

Chemically, this compound is classified as a quaternary ammonium antimuscarinic agent. nih.govdovepress.comnih.gov Its structure features a positively charged nitrogen atom, which makes it a quaternary amine. wikipedia.orgfda.gov This structural characteristic is central to its pharmacological and pharmacokinetic properties.

As a quaternary ammonium compound, this compound is highly hydrophilic and possesses low lipophilicity. researchgate.netresearchgate.net Unlike tertiary amines such as oxybutynin, tolterodine, darifenacin (B195073), and solifenacin, the permanent positive charge of this compound hinders its ability to readily cross lipid membranes. wikipedia.orgnewdrugapprovals.orgresearchgate.net This includes the blood-brain barrier, a key attribute that distinguishes it from many other antimuscarinic agents. wikipedia.orgnih.govfda.gov Its mechanism of action is as a competitive, non-selective antagonist of acetylcholine at all five muscarinic receptor subtypes (M1 through M5). wikipedia.orgnewdrugapprovals.orgresearchgate.net It exhibits negligible affinity for nicotinic receptors. wikipedia.orgnewdrugapprovals.org

Rationale for Research Focus: Unique Pharmacological and Pharmacokinetic Attributes of this compound

The sustained research interest in this compound is largely due to its distinct pharmacological and pharmacokinetic profile, which differentiates it from other compounds in its class.

Pharmacological Attributes:

Receptor Binding: this compound is a non-selective antagonist with high and similar affinity for all five muscarinic receptor subtypes (M1-M5). wikipedia.orgnewdrugapprovals.orgresearchgate.net

Peripheral Selectivity: Its quaternary ammonium structure limits its passage across the blood-brain barrier, which is hypothesized to result in fewer central nervous system (CNS) side effects compared to tertiary amine anticholinergics. wikipedia.orgnih.govfda.gov

Pharmacokinetic Attributes:

Absorption: The compound is hydrophilic, leading to slow and incomplete absorption after oral administration, with a low absolute bioavailability of less than 10%. drugs.comnih.govnih.gov Food intake can further decrease its absorption. nih.govnih.gov

Distribution: Plasma protein binding is moderate, ranging from 50% to 85%. drugs.comnih.gov The apparent volume of distribution is large, approximately 350 to 800 liters. nih.gov

Metabolism: this compound undergoes minimal metabolism. nih.govnih.gov A minor metabolic pathway involves the hydrolysis of the ester bond to form a metabolite called spiroalcohol. nih.gov Crucially, its metabolism is independent of the cytochrome P450 (CYP450) enzyme system, which minimizes the potential for metabolic drug-drug interactions. newdrugapprovals.orgnih.gov

Excretion: The primary route of elimination is renal. nih.govdovepress.com A significant portion of the absorbed dose (approximately 60%) is excreted unchanged in the urine through active tubular secretion. newdrugapprovals.orgfda.gov The elimination half-life ranges from 10 to 20 hours. nih.gov

These unique characteristics, particularly its limited CNS penetration and lack of CYP450-mediated metabolism, provide a strong rationale for its continued investigation in academic and clinical settings. nih.gov

Data Tables

Table 1: Key Pharmacokinetic Parameters of this compound (20 mg Immediate-Release) Data presented as mean values or ranges.

Parameter Value Reference
Absolute Bioavailability < 10% (Range: 4.0% - 16.1%) wikipedia.orgdrugs.comnih.gov
Time to Peak Plasma Concentration (Tmax) 4 - 6 hours wikipedia.orgfda.govnih.gov
Plasma Protein Binding 50% - 85% drugs.comnih.govnih.gov
Apparent Volume of Distribution (Vd) 350 - 800 L nih.gov
Elimination Half-Life (t½) 10 - 20 hours nih.gov
Primary Route of Elimination Renal (Active Tubular Secretion) newdrugapprovals.orgfda.govnih.gov

| Metabolism | Minimal (~10%), primarily hydrolysis | nih.gov |

Table 2: Comparison of Chemical Properties: this compound vs. Tertiary Amine Antimuscarinics

Feature This compound Tertiary Amines (e.g., Oxybutynin, Tolterodine) Reference
Chemical Structure Quaternary Ammonium Cation Tertiary Amine wikipedia.orgnewdrugapprovals.org
Charge Permanently Positive Can be uncharged, allowing membrane passage fda.govresearchgate.net
Lipophilicity Low (Hydrophilic) Higher researchgate.netresearchgate.net
Blood-Brain Barrier Penetration Limited/Poor Can cross wikipedia.orgnewdrugapprovals.orgnih.gov

| Metabolism Pathway | Ester Hydrolysis (CYP450 independent) | Primarily Cytochrome P450 system | newdrugapprovals.orgresearchgate.netnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClNO3 B1196104 Trospium chloride CAS No. 73954-17-3

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860076
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73954-17-3
Record name Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Pharmacology of Trospium Chloride

Mechanism of Muscarinic Receptor Antagonism by Trospium (B1681596) Chloride

Trospium chloride functions as a muscarinic receptor antagonist, directly counteracting the effects of acetylcholine (B1216132) on organs that are innervated by cholinergic nerves. fda.govfda.gov Its primary mechanism involves blocking these receptors, which leads to its therapeutic effects.

Competitive Binding Characteristics at Muscarinic Acetylcholine Receptors

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. patsnap.commedchemexpress.comrjpbcs.com This means it reversibly binds to the same sites as the neurotransmitter acetylcholine, but without activating the receptor. By occupying these binding sites, it prevents acetylcholine from eliciting its normal physiological response, which includes the contraction of smooth muscle. patsnap.compatsnap.com This competitive antagonism is a key feature of its pharmacological action. rjpbcs.comnih.gov

Receptor Binding Affinity and Selectivity Profile (M1, M2, M3, M4, M5 Receptor Subtypes)

This compound is characterized as a non-selective muscarinic antagonist, meaning it does not show significant preference for one muscarinic receptor subtype over others. researchgate.netscielo.brresearchgate.net It exhibits high and roughly equal affinity for all five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). wikipedia.orgaxonmedchem.com While M2 and M3 receptors are the primary subtypes found in the bladder's detrusor muscle, this compound's broad-spectrum activity ensures it blocks these and other muscarinic receptors throughout the periphery. patsnap.compsu.edu

The binding affinities (Ki), which indicate the concentration of the drug required to bind to 50% of the receptors, are in the low nanomolar range for all subtypes, underscoring its high potency. wikipedia.org

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki, nM)
M1 3.5 wikipedia.org
M2 1.1 wikipedia.org
M3 1.0 wikipedia.org
M4 1.4 wikipedia.org
M5 6.0 wikipedia.org

Note: The smaller the Ki value, the stronger the binding affinity of the drug to the receptor.

Negligible Affinity for Nicotinic Receptors

A crucial aspect of this compound's selectivity is its negligible affinity for nicotinic acetylcholine receptors, especially at therapeutic concentrations. fda.govresearchgate.netwikipedia.orghres.ca This selectivity is important because it means the drug's actions are focused on the muscarinic system, avoiding the widespread effects that would result from blocking nicotinic receptors, which are found at the neuromuscular junction and in autonomic ganglia.

Downstream Cellular and Tissue-Level Effects

The antagonism of muscarinic receptors by this compound translates into specific physiological effects, primarily the relaxation of smooth muscle tissues.

Parasympatholytic Action on Cholinergically Innervated Smooth Muscles (e.g., Detrusor Muscle, Gastrointestinal Smooth Muscle)

As a consequence of its antimuscarinic activity, this compound has a parasympatholytic effect, which means it reduces the tone of smooth muscles that are under the control of the parasympathetic nervous system. fda.govhres.ca This is most evident in its action on the detrusor muscle of the bladder, where it reduces involuntary contractions, increases bladder capacity, and raises the volume threshold at which the first contraction occurs. fda.govrjpbcs.compsu.edu

Beyond the bladder, this compound also affects other smooth muscles, such as those in the gastrointestinal tract. patsnap.comhres.ca This can lead to a reduction in gastrointestinal motility. nih.gov Studies in healthy volunteers have shown that it can prolong the duration of irregular contractile activity in the jejunum after meals and decrease the frequency and amplitude of these contractions. nih.gov

Inhibition of Cholinergic Responses in Ex Vivo Tissue Preparations (e.g., Porcine and Human Detrusor Muscle Strips)

The effects of this compound have been extensively studied using isolated tissue preparations. In preclinical ex vivo studies using both porcine and human detrusor muscle strips, this compound has been shown to be a potent inhibitor of contractions induced by cholinergic agonists like carbachol (B1668302), as well as those induced by electrical stimulation. rjpbcs.comnih.govopenaccessjournals.com

Research has demonstrated that this compound is significantly more potent in this regard than other antimuscarinic agents such as oxybutynin (B1027) and tolterodine (B1663597). rjpbcs.comnih.gov One study found that this compound, at concentrations from 1 nM to 100 μM, effectively inhibits carbachol-induced contractions in human detrusor smooth muscle, with a median effective concentration (EC50) of 3 nM. medchemexpress.com These findings from ex vivo models provide direct evidence of its potent relaxant effect on bladder smooth muscle. openaccessjournals.com

Molecular Interactions with Acetylcholine Receptors and Signaling Pathways

This compound functions as a muscarinic antagonist, a class of drugs that competitively inhibits the action of acetylcholine at muscarinic receptors. rxlist.comhres.canih.govfda.govwikipedia.org These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. Receptor assay studies have demonstrated that this compound has a high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). wikipedia.orgmedchemexpress.comresearchgate.net Conversely, its affinity for nicotinic acetylcholine receptors is negligible at therapeutic concentrations. rxlist.comhres.canih.govfda.govwikipedia.org

The primary action of this compound is to antagonize the effects of acetylcholine on these muscarinic receptors, particularly in cholinergically innervated organs like the bladder. rxlist.comhres.canih.govfda.govfda.gov This antagonism leads to a parasympatholytic effect, which reduces the tone of the smooth muscle in the bladder. rxlist.comhres.canih.govfda.govfda.gov By blocking the binding of acetylcholine, this compound prevents the downstream signaling cascades that would normally lead to muscle contraction. openaccessjournals.com

Muscarinic receptors are G protein-coupled receptors (GPCRs). mdpi.com The binding of an agonist like acetylcholine typically initiates a conformational change in the receptor, leading to the activation of associated G proteins and subsequent intracellular signaling pathways. patsnap.com this compound, as a competitive antagonist, binds to the receptor without inducing this activating conformational change, thereby blocking the signal transduction. patsnap.com The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, which activate the phosphoinositide hydrolysis pathway. patsnap.com In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. mdpi.com By blocking these receptors, this compound effectively inhibits these signaling pathways.

Pharmacokinetic Investigations of Trospium Chloride in Preclinical Models and in Vitro Systems

Absorption Dynamics

The absorption of trospium (B1681596) chloride is characterized by its low bioavailability, which is influenced by its inherent physicochemical properties, its interaction with intestinal transporters, and the gastrointestinal environment.

Bioavailability Mechanisms in Animal Models

The oral bioavailability of trospium chloride is inherently low. nih.govrjpbcs.com Studies have consistently shown that after oral administration, less than 10% of the dose is absorbed into the systemic circulation. nih.govrjpbcs.comdrugs.comwikipedia.orghres.ca The mean absolute bioavailability for a 20 mg dose is reported to be 9.6%, with a range of 4.0% to 16.1%. rjpbcs.comdrugs.comwikipedia.orghres.ca

This poor absorption is largely attributed to the molecule's structure as a quaternary ammonium (B1175870) compound. nih.govwikipedia.org This permanent positive charge makes the molecule hydrophilic and limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell layer. fda.govmdpi.comnih.gov Furthermore, the compound's reported instability at a pH greater than 4 may also contribute to its low rate of absorption in the intestinal tract. fda.gov

Preclinical studies in mice have highlighted the significant difference in tissue concentrations following oral versus intravenous administration, underscoring the barriers to its absorption. urotoday.com For instance, after oral administration in mice, brain concentrations were found to be extremely low (~1 ng/g), whereas liver concentrations were higher (~18.5 ng/g), indicating some absorption followed by first-pass hepatic uptake. urotoday.com

ParameterValueSpecies ContextCitation
Absolute Oral Bioavailability < 10%General Preclinical/Human nih.govrjpbcs.com
Mean Absolute Bioavailability 9.6% (Range: 4-16.1%)Human Data rjpbcs.comdrugs.comwikipedia.orghres.ca
Primary Barrier to Absorption Quaternary ammonium structure (hydrophilicity)Physicochemical Property wikipedia.orgfda.govnih.gov
Tissue Concentration (Oral, Mouse) ~1 ng/g (Brain), ~18.5 ng/g (Liver)Mouse urotoday.com

Role of Intestinal Transport Proteins in Absorption (e.g., P-glycoprotein-mediated secretion)

The absorption of this compound is not solely dependent on passive diffusion but is actively modulated by intestinal transport proteins. nih.gov In vitro and preclinical studies have identified it as a substrate for both uptake and efflux transporters, primarily the Organic Cation Transporter 1 (OCT1) and P-glycoprotein (P-gp), respectively. mdpi.comnih.govresearchgate.netnih.gov

P-glycoprotein, an efflux carrier, actively transports this compound out of intestinal cells and back into the lumen, thereby limiting its net absorption. researchgate.netnih.govresearchgate.net It is characterized as a high-affinity, low-capacity transporter for trospium. researchgate.netnih.gov The role of P-gp in limiting the systemic exposure and tissue penetration of this compound has been confirmed in studies using mdr1a,b(-/-) knockout mice, which lack P-gp. In these animals, the brain concentrations of this compound were significantly higher compared to wild-type mice, demonstrating P-gp's crucial role as a barrier. researchgate.netnih.gov

Conversely, the uptake of this compound into enterocytes is facilitated by the Organic Cation Transporter 1 (OCT1). mdpi.comresearchgate.netnih.gov OCT1 functions as a lower-affinity but higher-capacity transporter for trospium compared to P-gp. researchgate.netnih.gov The interplay between the regio-selective expression of these transporters along the intestine results in distinct "absorption windows." researchgate.netnih.gov Research suggests these windows are located in the jejunum and the cecum/ascending colon, where the local abundance and functional balance between OCT1-mediated uptake and P-gp-mediated efflux determine the rate and extent of absorption. researchgate.netnih.gov Trospium is also a substrate for OCT2, MATE1, and MATE2-K carriers, which are primarily involved in its renal and hepatic elimination. mdpi.comresearchgate.net

TransporterTypeRole in this compound AbsorptionAffinity/CapacityCitation
P-glycoprotein (P-gp) Efflux CarrierLimits absorption by pumping the drug out of intestinal cells.High Affinity, Low Capacity researchgate.netnih.gov
Organic Cation Transporter 1 (OCT1) Uptake TransporterFacilitates absorption by carrying the drug into intestinal cells.Low Affinity, High Capacity researchgate.netnih.gov

Impact of Gastrointestinal Environment on Absorption (e.g., Food Effects on Oral Bioavailability)

The gastrointestinal environment, particularly the presence of food, has a profound impact on the absorption of this compound. Administration with food, especially a high-fat meal, has been shown to reduce its oral bioavailability significantly. nih.gov Studies report that food can decrease the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) by 70–80%. drugs.comhres.cahres.ca

Several mechanisms have been proposed for this negative food effect. One primary mechanism is the increase in the viscosity of the gastrointestinal fluid following a meal. nih.gov This increased viscosity can physically impede the disintegration of the tablet and the subsequent dissolution of the drug, delaying its release and reducing the amount of drug available for absorption. nih.gov This effect is particularly relevant for a Biopharmaceutics Classification System (BCS) class III compound like this compound (high solubility, low permeability), where rapid dissolution is critical for absorption in the upper small intestine. nih.gov Other proposed mechanisms include the dilution of the drug in the gut, which lowers the concentration gradient for absorption, and potential binding of the drug to food components. nih.gov

ConditionEffect on PharmacokineticsReduction PercentageCitation
Administration with High-Fat Meal Reduced AUC and Cmax70-80% drugs.comhres.cahres.ca

Distribution Characteristics

Once absorbed, this compound distributes into tissues, but its distribution is influenced by its binding to plasma proteins and its physicochemical properties.

Plasma Protein Binding Dynamics (In Vitro and In Vivo)

In vitro studies using human serum have demonstrated that this compound is moderately bound to plasma proteins. nih.gov The extent of binding ranges from 50% to 85% at therapeutic concentration levels (0.5–50 ng/mL). rjpbcs.comdrugs.comwikipedia.orghres.cafda.gov This moderate binding suggests that a significant fraction of the drug in circulation is free and available to distribute to tissues and exert its pharmacological effect. The plasma-to-whole blood ratio for ³H-trospium chloride was determined to be 1.6:1, indicating that the majority of the compound is distributed in the plasma compartment. rjpbcs.comhres.cafda.gov

ParameterFindingSystemCitation
Plasma Protein Binding 50% - 85%In Vitro (Human Serum) rjpbcs.comdrugs.comwikipedia.orghres.cafda.gov
Plasma to Whole Blood Ratio 1.6:1In Vitro (³H-trospium chloride) rjpbcs.comhres.cafda.gov

Apparent Volume of Distribution in Animal Studies

The apparent volume of distribution (Vd) of this compound is large, indicating extensive distribution into tissues outside of the plasma. researchgate.net In animal models, the steady-state volume of distribution has been reported to be approximately 7 L/kg. researchgate.net

Tissue distribution studies in mice provide further insight into its distribution profile. Following oral administration, the lowest concentrations of this compound were found in the brain and testis (1-2 ng/g), organs that are protected by tight blood-tissue barriers. urotoday.com The highest concentration was detected in the liver (18.5 ng/g), which is consistent with its role as an organ of both distribution and elimination. urotoday.com The large Vd, despite the compound's hydrophilicity, is likely influenced by its uptake into tissues via transporters like OCT1, which is highly abundant in the liver. researchgate.net

ParameterValueAnimal ModelCitation
Steady-State Volume of Distribution (Vss) ~7 L/kgAnimal Models researchgate.net
Tissue Concentration (12h post-oral dose) ~1 ng/g (Brain)Mouse urotoday.com
Tissue Concentration (12h post-oral dose) ~2 ng/g (Testis)Mouse urotoday.com
Tissue Concentration (12h post-oral dose) 18.5 ng/g (Liver)Mouse urotoday.com

Tissue Distribution Patterns in Animal Models

Studies in animal models have elucidated the distribution of this compound in various tissues. In wild-type mice administered an oral dose of 1 mg/kg, tissue concentrations of this compound after 12 hours were generally low, ranging from 1-20 ng/g. urotoday.com The highest concentrations were found in the liver (18.5 ng/g), while the lowest were in the brain and testis (1-2 ng/g), which are organs protected by tight blood-tissue barriers. urotoday.com

In gestating rats given an intravenous (IV) dose of 50 µg/kg of radiolabeled this compound, concentrations in the placenta were comparable to those in the blood but lower than in the liver, kidneys, and heart. hres.cafda.gov The liver was the fetal organ with the highest concentration of radioactivity. hres.cafda.gov Notably, the placental barrier's effectiveness increased as the pregnancy progressed. fda.gov

Regarding excretion into milk, a study in lactating rats determined the transfer of radiolabeled this compound and its metabolites into milk after both IV and oral administration. hres.cafda.gov Following an IV injection, 0.0436% of the administered radioactivity was excreted into the milk within 24 hours. hres.ca Animal studies have confirmed that both placental transfer and passage into maternal milk occur in rats. hpra.iemedex.com.bdmedicines.org.uk

Table 1: Tissue Distribution of this compound in Animal Models

Animal Model Dose & Route Time Point Tissue Concentration
Wild-Type Mice 1 mg/kg, Oral 12 hours Liver 18.5 ng/g
Wild-Type Mice 1 mg/kg, Oral 12 hours Brain 1-2 ng/g
Wild-Type Mice 1 mg/kg, Oral 12 hours Testis 1-2 ng/g
Gestating Rats 50 µg/kg, IV - Placenta Similar to blood
Gestating Rats 50 µg/kg, IV - Liver Higher than blood
Gestating Rats 50 µg/kg, IV - Kidneys Higher than blood
Gestating Rats 50 µg/kg, IV - Heart Higher than blood
Lactating Rats 50 µg/kg, IV 24 hours Milk 0.0436% of dose

Cerebrospinal Fluid Penetration Studies in Animal Models

The penetration of this compound into the central nervous system (CNS) is limited. openaccessjournals.com This is attributed to its chemical structure as a quaternary amine, which results in low lipophilicity and makes it less likely to cross the blood-brain barrier (BBB). hpra.iewikipedia.orghpra.ie

Studies in mice have directly compared the brain penetration of this compound and another anticholinergic drug, oxybutynin (B1027). When administered orally at the same dosage, the absolute drug concentrations in the brain were significantly lower for this compound (~1 ng/g) compared to oxybutynin (~200 ng/g). urotoday.com Furthermore, research indicates that the drug efflux carrier P-glycoprotein (P-gp) actively restricts the entry of this compound into the brain. urotoday.comresearchgate.net In P-gp-deficient knockout mice, the brain penetration of this compound was significantly increased. nih.gov

In a study with rats, subcutaneous administration of this compound resulted in a brain-to-plasma (B:P) ratio of 0.03–0.16 and a cerebrospinal fluid (CSF) to free plasma ratio of 0.004–0.06, indicating no significant CNS penetration. nih.gov Another study involving older OAB patients who received a 60 mg daily dose for 10 days found that while the drug was present in plasma, it was undetectable in the cerebrospinal fluid. nih.gov An animal study that injected several anticholinergic drugs into rats found that this compound, along with darifenacin (B195073) and fesoterodine, showed poor penetration into the CNS. dovepress.com

Table 2: Cerebrospinal Fluid Penetration of this compound in Animal Models

Animal Model Dose & Route Parameter Value Conclusion
Mice 1 mg/kg, Oral Brain Concentration ~1 ng/g Low Penetration
Rats Subcutaneous Brain-to-Plasma Ratio 0.03–0.16 No Significant CNS Penetration
Rats Subcutaneous CSF-to-Free Plasma Ratio 0.004–0.06 No Significant CNS Penetration

Metabolic Pathways and Biotransformation

The metabolism of this compound is not extensive.

Proposed Major Metabolic Pathway: Ester Hydrolysis and Glucuronide Conjugation

The primary metabolic pathway for this compound is believed to be the hydrolysis of its ester bond, leading to the formation of a metabolite known as spiroalcohol. researchgate.netnih.gov This is followed by the conjugation of benzylic acid to create azoniaspironortropanol with glucuronic acid. wikipedia.orghres.cafda.govrjpbcs.comnih.gov Of the approximately 10% of an oral dose that is absorbed, metabolites constitute about 40% of the excreted portion. hres.cafda.govnih.gov

Excretion Mechanisms

Following oral administration of radiolabeled this compound, the majority of the dose (85.2%) is recovered in the feces, with a smaller portion (5.8%) found in the urine. wikipedia.orgfda.govdrugbank.comnih.gov Of the radioactivity excreted in the urine, about 60% is unchanged this compound. wikipedia.orgfda.govdrugbank.comnih.gov

Renal clearance of this compound is significantly higher than the average glomerular filtration rate, which indicates that active tubular secretion is a major pathway for its elimination. wikipedia.orgfda.govdrugbank.comnih.gov There may be competition for elimination with other drugs that are also secreted by the kidneys. wikipedia.orgfda.gov In humans, trospium is primarily excreted into the urine and feces via tubular secretion, suggesting a role for drug transporters in the liver and kidneys. nih.gov In vitro studies have shown that trospium is a substrate for the organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion carriers MATE1 and MATE2-K. nih.gov

Renal Clearance Mechanisms: Active Tubular Secretion and Glomerular Filtration

The renal elimination of this compound is a critical aspect of its pharmacokinetic profile, involving both glomerular filtration and active tubular secretion. drugbank.comhres.cahres.ca The mean renal clearance of trospium has been reported to be approximately 29.07 L/hour, a value that is about four times higher than the average glomerular filtration rate. drugbank.comhres.cahres.cafda.govwikipedia.orgnih.govnih.gov This significant difference strongly indicates that active tubular secretion is the primary mechanism for the renal elimination of trospium. drugbank.comhres.cahres.cafda.govwikipedia.orgnih.govnih.gov

As a cationic drug, trospium's low permeability across biological membranes necessitates the involvement of membrane drug transporters for its tubular secretion. mdpi.com In vitro studies have identified that trospium is a substrate for organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion proteins MATE1 and MATE2-K. mdpi.com The coordinated action of OCT2 at the basolateral membrane and MATE1 and MATE2-K at the apical membrane of proximal tubular cells is likely responsible for the efficient tubular secretion of trospium. mdpi.com This active transport system can lead to competition for elimination with other drugs that are also secreted by the kidneys, such as digoxin (B3395198), procainamide, pancuronium, morphine, vancomycin, metformin (B114582), and tenofovir. hres.ca

Fecal and Urinary Excretion Ratios in Animal Studies

Animal studies have been instrumental in elucidating the excretion pathways of this compound. Following oral administration of radiolabeled (¹⁴C) this compound, the majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. drugbank.comhres.cahres.cawikipedia.orgnih.govnih.gov Specifically, studies have shown that approximately 85.2% of the administered dose is recovered in the feces, while about 5.8% is found in the urine. drugbank.comhres.cahres.cawikipedia.orgnih.govnih.gov Of the radioactivity detected in the urine, a significant portion, around 60%, is composed of the unchanged parent compound. drugbank.comhres.cahres.cawikipedia.orgnih.govnih.gov

In lactating rats, this compound is excreted into the milk to a limited extent, with less than 1% of the administered oral or intravenous dose being detected in the milk, primarily as the parent compound. hres.canih.govnih.govapotex.comfda.gov This indicates a low potential for transfer to offspring via lactation in this preclinical model.

Excretion of Orally Administered ¹⁴C-Trospium Chloride
Excretion RoutePercentage of Recovered DoseForm of Excreted Compound in Urine
Feces85.2%Not specified
Urine5.8%60% as unchanged trospium

Half-Life Considerations in Preclinical Pharmacokinetic Modeling

The elimination half-life of this compound is a key parameter in pharmacokinetic modeling. Following oral administration of an immediate-release formulation, the plasma half-life is approximately 20 hours. hres.cahres.cawikipedia.orgnih.govnih.gov However, for extended-release formulations, the half-life is longer, around 35 hours. drugbank.com

In preclinical animal models, the half-life can differ. For instance, in dogs, the disappearance of a related compound, trospectomycin, from plasma followed a biphasic pattern with half-lives of 0.4-0.8 hours and 30-70 hours. nih.gov In rabbits, the half-lives were 0.4 and 90-120 hours. nih.gov These variations across species and formulations are important considerations for the development of accurate preclinical pharmacokinetic models that can be extrapolated to predict human pharmacokinetics. Population pharmacokinetic modeling has demonstrated a correlation between drug clearance and serum creatinine (B1669602) concentration, indicating the influence of renal function on the elimination half-life. nih.gov

Elimination Half-Life of this compound
Formulation/SpeciesHalf-Life (hours)
Immediate-Release (Human)~20
Extended-Release (Human)~35
Trospectomycin (Dog)0.4-0.8 and 30-70
Trospectomycin (Rabbit)0.4 and 90-120

Preclinical Pharmacodynamic Studies of Trospium Chloride

In Vitro and Ex Vivo Studies on Smooth Muscle Physiology

Inhibition of Contractile Responses to Cholinergic Agonists (e.g., Carbachol)

In vitro studies using isolated human and porcine detrusor smooth muscle strips have consistently demonstrated the potent inhibitory effects of trospium (B1681596) chloride on contractions induced by the cholinergic agonist carbachol (B1668302). nih.govrjpbcs.comthieme-connect.com In human detrusor tissue, trospium chloride has been shown to inhibit carbachol-induced contractions with a high potency, reflected by a low EC50 value of 3 nM. medchemexpress.commedchemexpress.com Comparatively, preclinical research indicates that this compound is significantly more potent than other antimuscarinic agents like oxybutynin (B1027) and tolterodine (B1663597) in counteracting carbachol-induced contractile responses in both human and porcine bladder muscle. nih.govrjpbcs.com Specifically, in porcine tissue, the EC50 for this compound was 0.006 µmol/L, whereas for oxybutynin it was 25 µmol/L. nih.gov In human tissue, the EC50 values were 0.003 µmol/L for this compound and 10 µmol/L for oxybutynin. nih.gov These findings highlight the compound's strong, dose-dependent antagonistic activity at muscarinic receptors on bladder smooth muscle. nih.govopenaccessjournals.com

Further studies on isolated rat bladder strips have also confirmed the inhibitory capability of this compound on contractions induced by acetylcholine (B1216132). nih.gov

Table 1: Comparative Potency of this compound and Oxybutynin on Carbachol-Induced Contractions

Tissue Compound EC50 (µmol/L)
Porcine Detrusor This compound 0.006 nih.gov
Oxybutynin 25 nih.gov
Human Detrusor This compound 0.003 nih.gov
Oxybutynin 10 nih.gov

EC50: Bath concentration inducing 50% reversion of carbachol-induced tension.

Effects on Electrically Stimulated Muscle Contractions

In addition to its effects on agonist-induced contractions, this compound has been shown to effectively inhibit contractions elicited by electrical field stimulation (EFS) in isolated detrusor muscle strips. nih.govrjpbcs.comthieme-connect.com This method of stimulation induces the release of neurotransmitters, primarily acetylcholine, from nerve endings within the muscle tissue, thereby causing contraction.

Preclinical studies have demonstrated that this compound dose-dependently attenuates EFS-induced contractions in both porcine and human bladder tissue. nih.govthieme-connect.com When compared with other antimuscarinic agents, this compound was found to be more effective than tolterodine and comparable to oxybutynin in inhibiting these contractions in human detrusor strips. thieme-connect.comnih.gov The IC50 value, representing the concentration causing 50% inhibition of the maximum contractile response to EFS, was significantly lower for this compound compared to oxybutynin and tolterodine in human tissue. nih.gov

In Vivo Animal Model Investigations

Effects on Gastrointestinal Motility (e.g., Jejunal Motility, Gastric Emptying)

The parasympatholytic action of this compound extends to the smooth muscles of the gastrointestinal (GI) tract. fda.govhpra.ie In vivo studies in animal models have provided evidence for its inhibitory effects on GI motility.

In dogs, intravenous administration of this compound led to a dose-dependent inhibition of gastric and intestinal motor activity. nih.govmedchemexpress.com At a dose of 0.5 mg/kg, a complete inhibition of gastric and intestinal motor activity was observed for up to 30 minutes. nih.gov Furthermore, studies in mice have shown that this compound can decrease intestinal motility. fda.gov

Investigations in healthy human volunteers have also corroborated these findings, showing that this compound can delay gastric emptying of a liquid meal and prolong orocecal transit time. nih.govresearchgate.net Specifically, it was found to prolong the duration of irregular contractile activity in the jejunum after meals and decrease the frequency and amplitude of these contractions. nih.gov

Modulation of Cholinergic Spasms in Organs (e.g., Bladder in Rats)

Animal models have been crucial in demonstrating the ability of this compound to counteract cholinergic-induced spasms in various organs, most notably the bladder. In rats, this compound has been shown to antagonize the effects of acetylcholine on cholinergically innervated organs in a dose-dependent manner, leading to a reduction in the tonus of smooth muscles. fda.govfda.gov This antispasmodic activity is a key component of its therapeutic effect. Studies have shown marked inhibition of cholinergic spasms in intact animals. hpfb-dgpsa.ca

Impact on Non-Targeted Cholinergic Functions (e.g., Mydriasis, Mucus Production, Heart Rate in Animals)

As a result of its systemic anticholinergic properties, this compound can affect other cholinergically mediated functions in animals. Preclinical toxicology studies in rats and dogs have identified several effects attributable to the pharmacological action of the drug. These include mydriasis (dilation of the pupil), decreased mucus production, and an increased heart rate. fda.govfda.gov These effects are consistent with the blockade of muscarinic receptors in the eye, secretory glands, and heart, respectively. hres.cahres.ca

Table 2: Observed Non-Targeted Cholinergic Effects in Animal Models

Effect Animal Model Reference
Mydriasis Rats, Dogs fda.govfda.gov
Decreased Mucus Production Rats, Dogs fda.govfda.gov
Increased Heart Rate Rats, Dogs fda.govfda.gov

Investigation of Drug Drug Interactions at a Mechanistic Level

Competition for Renal Tubular Secretion with Other Actively Excreted Compounds

Trospium (B1681596) chloride is substantially excreted by the kidneys through a combination of glomerular filtration and active tubular secretion. hres.cafda.gov The mean renal clearance of trospium has been reported to be approximately 29.07 L/hour, a value four times higher than the average glomerular filtration rate, which indicates that active tubular secretion is a major elimination pathway. fda.govdrugs.comfda.gove-lactancia.org This mechanism of renal excretion creates a potential for drug-drug interactions with other compounds that are also actively secreted by the renal tubules. hres.cafda.govdrugs.com

When co-administered, drugs that share the same active secretion pathway may compete with each other for transport. This competition can lead to an increase in the serum concentration of either trospium chloride, the co-administered drug, or both. hres.cadrugs.com This has been a theoretical concern for several medications that undergo active renal secretion.

A notable example of a clinically relevant interaction is with metformin (B114582). A study involving the co-administration of extended-release this compound (60 mg once daily) and metformin hydrochloride (500 mg twice daily) in healthy subjects found that metformin reduced the steady-state systemic exposure of trospium. nih.govbms.com Specifically, the mean maximum plasma concentration (Cmax) of trospium was decreased by 34% and the area under the concentration-time curve (AUC) was reduced by 29%. nih.govbms.com Interestingly, the renal clearance of trospium was not significantly affected, suggesting a complex interaction mechanism that may involve more than just competition for renal transporters. nih.gov

While a formal drug-drug interaction study showed that co-administration of this compound and digoxin (B3395198) did not affect the pharmacokinetics of either drug, the potential for interactions with other actively secreted drugs remains. drugs.comresearchgate.net Drugs that are known to be eliminated via active tubular secretion and could potentially interact with this compound include procainamide, pancuronium, morphine, and vancomycin. hres.cadrugs.com Therefore, careful monitoring is recommended when this compound is administered concurrently with these or other drugs that rely on this elimination pathway. hres.cadrugs.com

Table 1: Effects of Co-administered Drugs on this compound Pharmacokinetics


Co-administered DrugEffect on Trospium CmaxEffect on Trospium AUCMechanismReference
Metformin↓ 34%↓ 29%Competition for renal tubular secretion[8, 23]
DigoxinNo significant effectNo significant effectNo significant interaction observed[2, 5]

Evaluation of this compound's Inhibitory Effects on Cytochrome P450 Isoenzymes (In Vitro Analysis)

In contrast to its significant renal elimination, the metabolism of this compound is not heavily reliant on the cytochrome P450 (CYP) enzyme system. fda.govwikipedia.org The primary metabolic pathway is the hydrolysis of the ester group, a process not mediated by CYP enzymes. fda.govwikipedia.org

To investigate the potential for this compound to interfere with the metabolism of other drugs that are substrates for CYP enzymes, in vitro studies have been conducted using human liver microsomes. fda.govcapes.gov.brnih.gov These studies have assessed the inhibitory effects of this compound on a range of CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govcapes.gov.brnih.gov

The results of these in vitro analyses indicate that this compound has a negligible inhibitory effect on most of the tested CYP isoenzymes at clinically relevant concentrations. capes.gov.brnih.govresearchgate.net For most of the enzymes, the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) were found to be considerably high, suggesting a low likelihood of clinically significant interactions. capes.gov.brnih.gov

The only notable inhibition was observed for the CYP2D6 isoenzyme. capes.gov.brnih.gov In these studies, this compound demonstrated a competitive inhibition of CYP2D6-mediated metabolism. capes.gov.br However, the determined Ki values (inhibition constants) of 20 and 51 microM were approximately 1000 times higher than the therapeutic peak plasma concentrations of this compound, which are typically below 50 nM. capes.gov.brresearchgate.net This significant difference between the in vitro inhibitory concentration and the in vivo therapeutic concentration suggests that the inhibition of CYP2D6 by this compound is unlikely to be clinically relevant. capes.gov.brtandfonline.com

Table 2: In Vitro Inhibitory Effects of this compound on Cytochrome P450 Isoenzymes


CYP IsoenzymeSubstrate Used in AssayIC50 (µM)Inhibition TypeKi (µM)Clinical RelevanceReference
CYP1A2Caffeine>1000NegligibleN/AUnlikely[7, 18, 20]
CYP2A6Coumarin>1000NegligibleN/AUnlikely[7, 18]
CYP2C9S-(-)-warfarin>1000NegligibleN/AUnlikely[7, 18]
CYP2C19S-(+)-mephenytoin>1000NegligibleN/AUnlikely[7, 18]
CYP2D6Dextromethorphan27 - 44Competitive20 - 51Unlikely[7, 18, 20]
CYP2E1Chlorzoxazone>1000NegligibleN/AUnlikely[7, 18]
CYP3A4Denitronifedipine>1000NegligibleN/AUnlikely[7, 18]

N/A - Not Applicable

Pharmacodynamic Interactions with Other Antimuscarinic Agents

This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. hres.catandfonline.comdrugbank.com Its therapeutic effect in overactive bladder is derived from its ability to reduce the tone of the detrusor smooth muscle. hres.cadrugbank.com When this compound is used concomitantly with other antimuscarinic agents, there is a potential for additive pharmacodynamic effects. hres.cadrugs.come-lactancia.org

The co-administration of multiple drugs with anticholinergic properties can increase the frequency and severity of the characteristic side effects associated with this drug class. hres.cadrugs.come-lactancia.org These effects can include dry mouth, constipation, blurred vision, and urinary retention. hres.ca Therefore, caution is advised when this compound is prescribed with other medications that possess antimuscarinic activity. bms.com

Mechanistic Basis for Interactions with Other Drug Classes (e.g., Botulinum Toxins, Cholinergic Agonists)

The pharmacodynamic effects of this compound can also lead to interactions with other drug classes that modulate cholinergic signaling, such as botulinum toxins and cholinergic agonists.

Botulinum Toxins: Botulinum toxins, such as onabotulinumtoxinA, abobotulinumtoxinA, daxibotulinumtoxinA, letibotulinumtoxinA, and prabotulinumtoxinA, act by inhibiting the release of acetylcholine from nerve endings at the neuromuscular junction. medscape.commedscape.com When used with an antimuscarinic agent like this compound, there is a potential for a synergistic effect, leading to an potentiation of the effects of the botulinum toxin. medscape.commedscape.compdr.net This can result in excessive neuromuscular weakness and an increase in systemic anticholinergic effects. medscape.commedscape.com

Cholinergic Agonists: Cholinergic agonists, such as xanomeline (B1663083), have actions that are directly opposite to those of antimuscarinic agents. patsnap.comdroracle.ai Cholinergic agonists stimulate muscarinic receptors, while this compound blocks them. patsnap.comdroracle.ai In a therapeutic combination, such as with xanomeline, this compound's peripheral anticholinergic action is utilized to mitigate the peripheral cholinergic side effects of the centrally-acting agonist. patsnap.comdroracle.ai This allows for better tolerability of the cholinergic agonist while maintaining its desired central effects. droracle.ai

Table 3: Compound Names Mentioned


Compound Name
AbobotulinumtoxinA
Acetylcholine
Azoniaspironortropanol
Benzylic acid
Botulinum toxin
Caffeine
Carbachol (B1668302)
Chlorzoxazone
Choline citrate
Coumarin
Darifenacin (B195073)
DaxibotulinumtoxinA
Denitronifedipine
Dextromethorphan
Digoxin
Fesoterodine
Glucuronic acid
Glycopyrronium tosylate
LetibotulinumtoxinA
S-(+)-mephenytoin
Metformin
Metformin hydrochloride
Morphine
Moxifloxacin
OnabotulinumtoxinA
Oxybutynin (B1027)
Pancuronium
PrabotulinumtoxinA
Pramlintide
Procainamide
Revefenacin
Secretin
Sofpironium
Solifenacin
Tenofovir
Tolterodine (B1663597)
This compound
Vancomycin
S-(-)-warfarin
Xanomeline
Xanomeline Tartrate

Chemical Synthesis and Structure Activity Relationship Sar of Trospium Chloride

Classical Synthesis Pathways of Trospium (B1681596) Chloride and its Derivatives

The synthesis of trospium chloride has been documented through various classical routes, primarily involving the esterification of a nortropane derivative followed by quaternization, or the reverse sequence. quickcompany.in The synthesis was first detailed in 1966. rjpbcs.com

One common pathway begins with the preparation of benziloyl chloride. google.compatsnap.com This is achieved by reacting diphenylglycolic acid with thionyl chloride. google.compatsnap.com Separately, nortropinone is prepared, which then undergoes a series of reactions to form a key intermediate, chloridized (3α-nortropine)-8-spiro-1-pyrrole ammonium (B1175870) salt. google.com The final step involves the condensation of benziloyl chloride with this ammonium salt to yield this compound. google.com An alternative approach involves reacting 3α-hydroxynortropane-8-spiro-1'-pyrrolidinium chloride with benzilic acid imidazolide (B1226674) in a suitable solvent like dimethyl acetamide. quickcompany.in

Another described method starts with nortropin benzylate hydrochloride, which is reacted with 1,4-dichlorobutane (B89584) in the presence of a base such as 1,8-diazabicyclo fda.govdrugbank.comundec-7-ene in acetonitrile (B52724) to produce this compound. newdrugapprovals.org This method, however, has been noted for its long reaction time and lower yield, with the formation of a significant side product. newdrugapprovals.org

The synthesis can also be approached by first performing the esterification and then the quaternization. For instance, nortropine (B26686) can be esterified with an activated form of benzilic acid. google.com The resulting ester can then be reacted with 1,4-dichlorobutane to form the spiro-quaternary ammonium structure of this compound. google.com

Table 1: Overview of Selected Synthesis Pathways for this compound

Starting Materials Key Reagents Final Step Reference
Diphenylglycolic acid, Nortropinone Thionyl chloride, Pd/C catalyst Condensation of benziloyl chloride and chloridized (3α-nortropine)-8-spiro-1-pyrrole ammonium salt patsnap.comgoogle.com
Nortropin benzylate hydrochloride, 1,4-dichlorobutane 1,8-diazabicyclo fda.govdrugbank.comundec-7-ene, Acetonitrile Cyclization reaction newdrugapprovals.org
3α-hydroxynortropane-8-spiro-1'-pyrrolidinium chloride, Benzilic acid imidazolide Dimethyl acetamide, Dioxane, or Hexamethylphosphorotriamide Esterification quickcompany.in
Nortropine, Benzilic acid N,N'-Carbonyldiimidazole, 1,4-dichlorobutane Quaternization google.com

SAR Principles Governing Antimuscarinic Activity of Spiroammonium Compounds

The structure-activity relationship (SAR) of spiroammonium compounds like this compound reveals several key features essential for their antimuscarinic activity. These compounds are competitive antagonists of acetylcholine (B1216132) at muscarinic receptors. fda.gov

The general structure for potent antimuscarinic activity includes a cationic head, a central moiety, and an ester group. cutm.ac.in For this compound and related compounds, these are:

The Quaternary Ammonium Group: This positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. cutm.ac.infirsthope.co.in The presence of the quaternary ammonium group is a common feature among potent muscarinic antagonists. firsthope.co.in

The Ester Linkage: The ester group is a critical component for high-potency derivatives. gpatindia.com It is believed to interact with a specific region of the receptor.

The Acyl Group: The presence of bulky, lipophilic groups in the acyl portion of the ester, such as the two phenyl rings in the benzilate moiety of trospium, is important for potent antagonism. nih.gov At least one of these rings should be heterocyclic or carbocyclic for optimal activity. gpatindia.com

The distance between the quaternary nitrogen and the ester group is also a determining factor for activity, with a two-carbon unit separation being optimal for many potent derivatives. gpatindia.com

Influence of Quaternary Amine Structure on Receptor Binding and Pharmacological Profile

The size and nature of the substituents on the quaternary nitrogen can significantly impact potency. For quaternary ammonium analogues, a decrease in muscarinic potency is often correlated with an increase in the size of the quaternary ammonium group. nih.gov In trospium, the spiro-pyrrolidinium ring system provides a specific and rigid conformation that is well-tolerated by the receptor.

A significant consequence of the quaternary amine structure is its low lipophilicity. researchgate.net This property hinders its ability to cross the blood-brain barrier, leading to a lower incidence of central nervous system side effects compared to tertiary amine antimuscarinics. nih.govnih.gov The permanently charged nature of the molecule limits its passive diffusion across biological membranes.

Studies comparing tertiary amines and their quaternary ammonium analogues have shown that for more flexible molecules, the quaternary derivatives are more potent. nih.gov This suggests that the pre-organized, rigid structure of the quaternary compound may lead to a more favorable interaction with the receptor.

Synthesis and Characterization of this compound Metabolites

The metabolism of this compound is not extensive. nih.gov The primary metabolic pathway is the hydrolysis of the ester bond, which accounts for the metabolism of approximately 10% of the absorbed dose. nih.gov This hydrolysis results in the formation of a metabolite known as spiroalcohol, or azoniaspironortropanol. nih.govhres.ca

Following ester hydrolysis, the resulting benzylic acid can undergo subsequent conjugation with glucuronic acid. fda.govwikipedia.org Cytochrome P450 enzymes are not significantly involved in the metabolism of this compound. fda.govhres.ca

The synthesis of the spiroalcohol metabolite for use as a reference standard in analytical studies would involve the hydrolysis of this compound under alkaline conditions. researchgate.net Characterization of this metabolite would typically be performed using techniques such as High-Performance Liquid Chromatography (HPLC) for separation and purification, and mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. researchgate.net For instance, quantitative determination of both trospium and its spiroalcohol metabolite in biological samples has been achieved through derivatization followed by HPLC. researchgate.net

Table 2: Major Metabolite of this compound

Metabolite Name Metabolic Pathway Resulting Compound
Spiroalcohol (Azoniaspironortropanol) Ester Hydrolysis 3α-hydroxynortropane-8-spiro-1'-pyrrolidinium chloride

Analytical Methodologies for Trospium Chloride Research

Spectrophotometric Approaches

Spectrophotometry provides a straightforward and cost-effective means for the quantitative analysis of trospium (B1681596) chloride, particularly in pharmaceutical dosage forms. These methods are based on the principle that the molecule absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum.

UV-Spectrophotometry for Quantitative Analysis

Simple UV-spectrophotometric methods have been developed for the determination of trospium chloride in bulk and pharmaceutical formulations. pharmacyjournal.orgpharmacyjournal.org These methods are valued for their simplicity, speed, and affordability. pharmacyjournal.org The core principle involves dissolving the analyte in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

Different solvents and λmax values have been reported in various studies. For instance, one method utilized 0.1 N hydrochloric acid (HCl) as the solvent, identifying a λmax at 224 nm. iglobaljournal.com This method demonstrated linearity in the concentration range of 10–60 µg/ml. iglobaljournal.com Another study reported a λmax of 280 nm in ethanol, with a linear range of 10-70 μg/ml. pharmacyjournal.orgresearchgate.net A third approach, using 0.1 N sodium hydroxide (B78521) (NaOH), determined the λmax to be 258 nm and established linearity between 200-1000 μg/ml. innovareacademics.inresearchgate.net A first derivative spectrophotometric method in 0.1 N NaOH was also developed, which showed linearity in the 20-100 μg/ml range at 226.6 nm. innovareacademics.inresearchgate.net These methods are validated for accuracy and precision, making them suitable for routine quality control. iglobaljournal.cominnovareacademics.in

UV-Spectrophotometry Parameters for this compound Analysis

Solventλmax (nm)Linearity Range (µg/ml)Reference
0.1 N Hydrochloric Acid22410 - 60 iglobaljournal.com
Ethanol28010 - 70 pharmacyjournal.orgresearchgate.net
0.1 N Sodium Hydroxide258200 - 1000 innovareacademics.inresearchgate.net
0.1 N Sodium Hydroxide (First Derivative)226.620 - 100 innovareacademics.inresearchgate.net

Fluorimetric Methods (e.g., After Derivatization)

For enhanced sensitivity, particularly in biological samples, fluorimetric methods can be employed. Since this compound itself is not naturally fluorescent, a derivatization step is required to introduce a fluorophore into the molecule. nih.gov

A notable method involves the derivatization of trospium with benoxaprofen (B1668000) chloride. nih.govmedcraveonline.com This process includes alkaline hydrolysis of trospium, followed by ion-pair extraction into chloroform (B151607) and subsequent reaction with the fluorescent reagent. nih.gov The resulting derivative can then be separated by high-performance liquid chromatography and quantified using a fluorescence detector. nih.govresearchgate.net This highly sensitive technique allows for the detection of trospium at very low concentrations, with a limit of quantitation reported to be approximately 1 pmol per milliliter of plasma. nih.gov

Chromatographic Techniques

Chromatographic methods are the cornerstone of this compound analysis, offering high resolution and specificity for separating the drug from impurities, degradation products, or endogenous components in biological fluids.

High-Performance Liquid Chromatography (HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the routine analysis and quality control of this compound in tablet dosage forms. rjptonline.orgrjptonline.org These methods are typically isocratic, meaning the mobile phase composition remains constant throughout the run.

Various HPLC methods have been developed and validated. One method utilizes an Xterra RP18 column with a mobile phase of acetonitrile (B52724) and a buffer at a ratio of 65:35 (v/v), with detection at 215 nm. rjptonline.orgrjptonline.org This method demonstrated a linear range of 50.0-150.0 µg/mL and a retention time of 3.275 minutes. rjptonline.orgrjptonline.org Another stability-indicating HPLC method employed an X-Bridge C18 column. cu.edu.eg The mobile phase consisted of a mixture of acetonitrile, methanol, 0.05M potassium dihydrogen phosphate (B84403), and triethylamine (B128534) (25:25:50:0.2 by volume), adjusted to pH 4. cu.edu.eg With a flow rate of 1 ml/min and detection at 215 nm, this method showed a linearity range of 0.5 to 18 μg/ml and a retention time of 3.22 minutes. cu.edu.eg A different RP-HPLC method used a phosphate buffer and acetonitrile (60:40 v/v) mobile phase with an Azilent C18 column, also detecting at 215 nm, and established linearity from 10-150 μg/ml. researchgate.net

Selected RP-HPLC Method Parameters for this compound

ColumnMobile PhaseDetection (nm)Linearity Range (µg/ml)Reference
Xterra RP18 (250 x 4.6mm, 5µ)Acetonitrile:Buffer (65:35 v/v)21550.0 - 150.0 rjptonline.orgrjptonline.org
X-Bridge C18Acetonitrile:Methanol:0.05M KH₂PO₄:Triethylamine (25:25:50:0.2 v/v)2150.5 - 18 cu.edu.eg
Azilent C18Phosphate Buffer:Acetonitrile (60:40 v/v)21510 - 150 researchgate.net

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC) represents an advancement over conventional HPLC, offering significantly reduced analysis times without compromising separation efficiency. ijfmr.com This technique is particularly valuable for high-throughput screening and quality control.

A stability-indicating RP-UFLC method has been developed for determining this compound in tablets. nih.govmdpi.com This method uses an Enable-C18G column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and 0.01M tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in a 50:50 (v/v) ratio. nih.gov The analysis is performed at a flow rate of 1.0 ml/min with detection at 215 nm. nih.gov The method proved to be linear over a concentration range of 10–300 μg/ml. nih.gov The key advantage of UFLC is its speed, enabling rapid and time-efficient analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the quantification of this compound in complex biological matrices such as human plasma, the coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. tandfonline.comtandfonline.com This combination provides unparalleled sensitivity and selectivity, which is essential for bioequivalence and pharmacokinetic studies where drug concentrations are typically very low. tandfonline.comnih.gov

A highly sensitive LC-MS/MS method for trospium in human plasma uses trospium-d8 as an internal standard. nih.govresearchgate.net After solid-phase extraction (SPE), the analyte is separated on a reverse-phase column and analyzed by MS/MS in the multiple reaction monitoring (MRM) mode. nih.gov The specific mass transitions monitored are m/z 392→164 for trospium and m/z 400→172 for the deuterated internal standard. nih.gov This method achieves a lower limit of quantification (LLOQ) of 0.05 ng/mL within a linear range of 0.05-10 ng/mL. nih.gov Another validated HPLC-MS/MS method for plasma analysis involved liquid-liquid extraction and used tramadol (B15222) as an internal standard. tandfonline.comtandfonline.com The mobile phase was a mixture of methanol, 5% acetic acid, and 20mM ammonium (B1175870) methylate (55/30/15, v/v/v), achieving an LLOQ of 0.2 ng/mL over a linear range of 0.2–50.0 ng/ml. tandfonline.comtandfonline.com These LC-MS/MS methods are robust and have been successfully applied to clinical pharmacokinetic studies. tandfonline.comnih.gov

LC-MS/MS Method Details for this compound in Human Plasma

ParameterMethod 1Method 2
ExtractionSolid-Phase Extraction (SPE)Liquid-Liquid Extraction
Internal StandardTrospium-d8Tramadol
Mass Transition (m/z)392 → 164Not specified
Linear Range0.05 - 10 ng/mL0.2 - 50.0 ng/mL
LLOQ0.05 ng/mL0.2 ng/mL
Reference nih.govresearchgate.net tandfonline.comtandfonline.com

Advanced Characterization Techniques for this compound Research

The comprehensive analysis of this compound, a quaternary ammonium compound, relies on a suite of advanced analytical techniques to elucidate its physicochemical properties. These methods are crucial for determining the stability, purity, solid-state structure, and chemical composition of the compound, ensuring the quality and consistency of the active pharmaceutical ingredient.

Thermal Analysis Methods for Stability and Purity

Thermal analysis techniques, including Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), are instrumental in evaluating the thermal stability and purity of this compound. These methods monitor the physical and chemical properties of the substance as a function of temperature.

Thermogravimetry (TG/DTG)

Thermogravimetric analysis of this compound reveals its thermal degradation profile. A study utilizing a simultaneous thermogravimetric analyzer showed that the decomposition of this compound occurs in distinct steps. medcraveonline.com The first significant mass loss occurs between 273.81°C and 373.22°C, with a weight loss of approximately 40.52%, which is attributed to the loss of a C12H16NO3 molecule. medcraveonline.com A subsequent weight loss of about 39.305% happens between 373.22°C and 428.13°C, corresponding to the loss of a C13H14 molecule. medcraveonline.com Kinetic studies of the thermal decomposition indicate that the process follows first-order kinetics. medcraveonline.com

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for determining the melting point and purity of this compound. The DSC curve for this compound exhibits a sharp endothermic peak corresponding to its melting point. One study reported a melting point of 270°C (with decomposition) as determined by DSC. lgcstandards.com Another investigation observed a sharp endothermic peak at 267.51°C, which was attributed to the melting of the compound. medcraveonline.commedcraveonline.com DSC can also be used for purity determination, with results showing agreement with official pharmacopoeial standards. medcraveonline.commedcraveonline.com Furthermore, DSC has been employed to investigate polymorphic transformations in different formulations of this compound. nih.gov For instance, in a study of lipid-based drug delivery systems, DSC was used to assess the appearance of polymorphic transformations during processing and storage. nih.gov

Differential Thermal Analysis (DTA)

DTA provides complementary information to TG and DSC. The DTA curve for this compound shows several thermal events. medcraveonline.com A sharp endothermic peak at 267.51°C confirms the melting of the compound. medcraveonline.commedcraveonline.com This is followed by a sharp endothermic peak at 303.53°C, corresponding to the first decomposition step, and a broad endothermic peak at 420.12°C, associated with the second mass loss observed in the TGA curve. medcraveonline.commedcraveonline.com Finally, broad exothermic peaks at higher temperatures, such as 553.24°C, indicate the pyrolysis of the compound. medcraveonline.commedcraveonline.com

Interactive Table: Thermal Analysis Data for this compound

Analytical Technique Observed Thermal Events Temperature (°C) Interpretation Reference
TGA First Mass Loss 273.81 - 373.22 Loss of C12H16NO3 molecule medcraveonline.com
Second Mass Loss 373.22 - 428.13 Loss of C13H14 molecule medcraveonline.com
DSC Melting Point 270 (dec.) Melting with decomposition lgcstandards.com
Melting Peak 267.51 Melting of the compound medcraveonline.commedcraveonline.com
DTA First Endothermic Peak 267.51 Melting medcraveonline.commedcraveonline.com
Second Endothermic Peak 303.53 First decomposition step medcraveonline.commedcraveonline.com
Third Endothermic Peak 420.12 Second decomposition step medcraveonline.commedcraveonline.com

X-ray Diffraction for Solid-State Structure

X-ray diffraction (XRD) techniques, including Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SXRD), are indispensable for characterizing the solid-state structure of this compound, including its polymorphs and solvates.

Powder X-ray Diffraction (PXRD)

PXRD is routinely used to identify crystalline phases and to assess the solid-state purity of this compound. rsc.orgrsc.org It has been instrumental in the screening for new solvates and polymorphs. rsc.orgrsc.org For example, in a systematic solvate screening study, PXRD was used to analyze all crystalline materials obtained from various solvents. rsc.org The diffraction patterns were compared with that of the known Form I of this compound to identify new crystalline forms. rsc.org However, in some cases, the PXRD patterns of different polymorphs of this compound can be very similar, making it challenging to distinguish between them using a laboratory source. iucr.org

Single-Crystal X-ray Diffraction (SXRD)

Interactive Table: Crystallographic Data for this compound Polymorphs

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference
Form I Monoclinic P21 9.1551 10.9184 11.0126 101.042 1080.4 iucr.org

| Form II | Monoclinic | P21/c | 10.9483 | 10.9241 | 18.0149 | 100.685 | 2117.23 | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Composition and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and confirmation of the chemical composition of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the identity and structure of the this compound molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. A certificate of analysis for a this compound reference standard confirms that the ¹H NMR spectrum is consistent with its structure. medchemexpress.com A patent for a preparation method of this compound provides the following ¹H-NMR data in D₂O at 400 MHz: δ 1.34-1.36 (2H, d), 1.80-1.87 (2H, m), 1.98 (4H, s), 2.44-2.48 (2H, d), 3.21-3.24 (2H, t), 3.43-3.46 (2H, t), 3.56 (2H, s), 5.12-5.13 (1H, t), 7.31-7.74 (10H, m). newdrugapprovals.org

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. It is particularly useful in studying the solid-state properties and polymorphism of this compound. A comprehensive study utilized ¹³C cross-polarization magic angle spinning (CP/MAS) NMR to investigate the structural variability of this compound products crystallized under different conditions. nih.gov The ¹³C CP/MAS NMR spectra revealed a broad variety of structural phases arising from molecular disorder. nih.govresearchgate.net Factor analysis of the NMR data established a clear relationship between the extent of molecular disorder and the crystallization conditions. nih.govacs.org This highlights the sensitivity of solid-state NMR to subtle structural differences that may not be easily detected by other techniques. nih.gov

Research on Solid Forms and Formulation Aspects of Trospium Chloride

Co-crystallization Strategies for Modifying Physicochemical Properties

Co-crystallization is a promising approach to enhance the physicochemical properties of drugs by forming multicomponent systems where an API and a coformer are bonded through non-covalent interactions within a crystal lattice. This technique can improve solubility, stability, and dissolution rate without altering the drug's molecular structure. rjptonline.orgbrieflands.com

Research has explored the co-crystallization of trospium (B1681596) chloride, with urea (B33335) being a notable co-crystallization partner. researchgate.netresearchgate.netrsc.org The trospium chloride-urea (1:1) co-crystal has been successfully prepared using methods such as solvent evaporation. rjptonline.orgresearchgate.netresearchgate.net In this method, both the API and the coformer are dissolved in a suitable solvent, and the solvent is then allowed to evaporate slowly, facilitating the formation of hydrogen bonds between the functional groups of the drug and the coformer. rjptonline.orgijpsonline.com

Characterization of these co-crystals typically involves a range of analytical techniques to confirm their formation and structural features:

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD): These techniques are crucial for phase identification and determining the crystal structure of the co-crystals. brieflands.comresearchgate.netresearchgate.net For the this compound-urea (1:1) co-crystal, the structure was solved in a P21/c space group from single-crystal data. researchgate.netresearchgate.net

Solution Nuclear Magnetic Resonance (NMR): Used to verify the chemical composition of the prepared phases. researchgate.netresearchgate.net

Thermal Analysis (TGA/DSC): Combined thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to analyze phase stability and transitions. researchgate.netresearchgate.net For the this compound-urea co-crystal, thermal stability studies revealed initial water evaporation, followed by multiple urea decomposition stages around 190 °C and 240 °C, which overlapped with its melting point at 133 °C. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is utilized to predict intermolecular interactions and assess compatibility between the drug and coformers. ijpsonline.com

Co-crystallization of this compound with urea has demonstrated a significant impact on its dissolution rate. Studies have shown that the this compound-urea (1:1) co-crystal dissolves 32% faster than the pure API. rjptonline.orgresearchgate.netresearchgate.net This enhancement in dissolution rate is a key advantage for improving drug performance, particularly for poorly soluble drugs. rjptonline.orgoup.com

However, the solid-state stability of co-crystals can be a challenging aspect. The this compound-urea co-crystal, despite its improved dissolution rate, exhibits low thermal and pressure stability, which can pose difficulties for its use in final drug formulations. researchgate.netresearchgate.net This highlights the importance of comprehensive stability studies for co-crystalline forms.

Here's a summary of the impact of co-crystallization on this compound:

PropertyPure this compoundThis compound-Urea Co-crystal (1:1)Reference
Intrinsic Dissolution RateBaseline32% faster researchgate.netresearchgate.net
Thermal StabilityHigh (Melting point 248 °C) researchgate.netLow (Decomposition around 190-240 °C, melting point 133 °C) researchgate.net researchgate.netresearchgate.net
Pressure StabilityHighLow researchgate.netresearchgate.net

Solvate Formation and Characterization

Solvates are crystalline forms of a compound that incorporate solvent molecules into their crystal lattice. The presence of solvent molecules can significantly influence the physicochemical properties of the API. brieflands.com

Systematic solvate screening of this compound has been conducted using various solvents to investigate its propensity to form solvates. rsc.orgscilit.com Different approaches, including slow evaporation, slurrying, and anti-solvent addition, were considered based on the solubility of this compound in the respective solvents. rsc.orgscilit.com

Through these screenings, several solvates of this compound have been identified and characterized:

Methanol solvate rsc.orgscilit.com

Acetonitrile (B52724) solvate rsc.orgscilit.com

Propionitrile solvate rsc.orgscilit.com

N,N-dimethylformamide (DMF) solvate rsc.orgscilit.com

Nitromethane solvate rsc.orgscilit.com

Dihydrate rsc.orgscilit.com

Isopropyl alcohol solvate (prepared circumstantially outside systematic screening) rsc.orgscilit.com

Sesquihydrate (prepared circumstantially outside systematic screening) rsc.orgscilit.com

An ethanol solvate has also been reported. rsc.orgacs.org

The structures of these solvates were primarily determined by single-crystal X-ray diffraction. rsc.orgscilit.com Reproducible forms were further characterized by powder X-ray diffraction. rsc.orgscilit.com

The thermal behavior and phase transitions of this compound solvates are critical for understanding their stability and potential for formulation. Thermoanalytical methods, specifically TGA and DSC, are used to observe desolvation behavior. rsc.orgscilit.comresearchgate.net

For instance, the desolvation of solvates involves the loss of solvent molecules at elevated temperatures. This process can lead to different levels of stability compared to unsolvated forms and may result in the formation of amorphous or other crystalline forms. brieflands.com Analysis of polymorphs, solvates, and hydrates of this compound has shown that these compounds can be categorized into three main structural groups. researchgate.net While some solvates, including a sesquihydrate, exhibit similar conformations to the majority of solvates, the conformation in the dihydrate significantly differs. researchgate.net All solvates, except for the dihydrate, belong to the same group as two known this compound polymorphs. researchgate.net

Thermal analysis (TGA/DSC) is performed in a temperature range typically from 20 °C to 230 °C, with a heating rate of 10 °C min⁻¹, in an air atmosphere. rsc.org Desolvation studies involve drying the solvates in air and then in an oven at a specific temperature (e.g., 50 °C) until no further weight loss is observed, followed by subjecting them to increased temperatures determined from TGA/DSC analysis for several hours. rsc.org

Identified this compound Solvates and Characterization Methods:

Solvate TypeIdentification Method(s)Characterization Method(s)Reference
Methanol SolvateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
Acetonitrile SolvateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
Propionitrile SolvateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
N,N-dimethylformamide SolvateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
Nitromethane SolvateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
DihydrateSystematic ScreeningSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
Isopropyl Alcohol SolvateCircumstantial PreparationSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
SesquihydrateCircumstantial PreparationSCXRD, PXRD, TGA/DSC rsc.orgscilit.com
Ethanol SolvateReportedSCXRD rsc.orgacs.org

Emerging Research Areas and Novel Mechanistic Applications of Trospium Chloride

Role as a Peripherally Restricted Muscarinic Antagonist in Combination Therapies

Trospium (B1681596) chloride functions as a peripherally restricted, non-selective muscarinic antagonist, meaning it primarily acts on muscarinic receptors outside the central nervous system (CNS) wikipedia.orgnewdrugapprovals.orgnih.gov. Its quaternary ammonium (B1175870) structure, characterized by a strong positive charge, significantly limits its ability to cross the blood-brain barrier (BBB) patsnap.comoup.com. This characteristic is pivotal in its application within combination therapies, where it serves to counteract undesirable peripheral cholinergic effects without interfering with CNS-mediated therapeutic actions wikipedia.orgpatsnap.comoup.com.

Mechanistic Rationale for Combination with Centrally Acting Muscarinic Agonists (e.g., Xanomeline)

The clinical rationale for combining trospium chloride with centrally acting muscarinic agonists, such as xanomeline (B1663083), stems from the need to optimize the therapeutic benefits of central muscarinic receptor activation while concurrently limiting peripheral cholinergic side effects patsnap.com. Xanomeline is a dual M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist that has demonstrated antipsychotic and pro-cognitive effects nih.govresearchgate.netpsychiatryonline.org. However, when used alone, xanomeline can cause significant peripheral cholinergic adverse events, including nausea, vomiting, diarrhea, and excessive salivation, which historically led to the discontinuation of its development for certain indications nih.govpatsnap.comresearchgate.netpsychiatrist.comguidetopharmacology.org.

The combination, known commercially as Cobenfy (xanomeline and this compound), leverages xanomeline's agonistic activity at M1 and M4 muscarinic receptors in the CNS for therapeutic effect, while this compound's primary role is to mitigate the peripheral side effects associated with muscarinic agonism wikipedia.orgpatsnap.comsmchealth.orgnih.gov. This strategic pairing allows for potent improvements in cognitive and psychotic symptoms with a reduced burden of cholinergic side effects, which were a limiting factor in earlier studies with xanomeline as a monotherapy patsnap.com. The U.S. Food and Drug Administration (FDA) approved xanomeline/trospium in September 2024 for the treatment of schizophrenia in adults, marking it as the first antipsychotic drug approved that targets cholinergic receptors rather than dopamine (B1211576) receptors wikipedia.orgoup.comsmchealth.orgnih.gov.

Attenuation of Peripheral Cholinergic Agonist Effects by this compound

Table 1: Mechanistic Roles of Xanomeline and this compound in Combination Therapy

CompoundPrimary ActionTarget Receptors (CNS)Target Receptors (Peripheral)Role in Combination Therapy
Xanomeline Muscarinic AgonistM1, M4All muscarinic subtypesTherapeutic efficacy (e.g., antipsychotic, pro-cognitive)
This compound Peripherally Restricted Muscarinic AntagonistNegligibleAll muscarinic subtypesAttenuates peripheral cholinergic side effects of xanomeline

Investigations into Specific Transporter Systems Mediating this compound Transport

The pharmacokinetics of this compound, particularly its limited systemic absorption and excretion, are significantly influenced by various transporter systems. Research is actively exploring the specific roles of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) carriers in its disposition.

Role of Organic Cation Transporters (OCT1, OCT2) and Multidrug and Toxin Extrusion (MATE1, MATE2-K) Carriers

This compound is a substrate for several key drug transporters, including organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. OCT1 (SLC22A1) and OCT2 (SLC22A2) are uptake transporters, while MATE1 (SLC47A1) and MATE2-K (SLC47A2) are efflux transporters. These transporters play crucial roles in the absorption, distribution, and elimination of many cationic drugs, including this compound.

Studies have shown that this compound is actively transported by OCT1, OCT2, MATE1, and MATE2-K. For instance, OCT1, primarily expressed in the liver, mediates the uptake of this compound into hepatocytes, contributing to its hepatic elimination. OCT2, predominantly found in the kidneys, facilitates the uptake of this compound into renal tubular cells, a critical step for its renal excretion.

Table 2: Key Transporters Involved in this compound Transport

TransporterTypePrimary LocationRole in this compound Transport
OCT1 UptakeLiverHepatic uptake for elimination
OCT2 UptakeKidneyRenal uptake for excretion
MATE1 EffluxLiver, KidneyBiliary and renal efflux
MATE2-K EffluxKidneyRenal tubular secretion

Species-Specific Differences in Transporter Kinetics (e.g., Human vs. Mouse Orthologs)

Investigations into transporter kinetics have revealed species-specific differences that are important for extrapolating preclinical findings to human pharmacokinetics. For example, while human OCT1, OCT2, MATE1, and MATE2-K all transport this compound, the affinity and capacity of their mouse orthologs (mOct1, mOct2, mMate1, mMate2) for this compound can vary. These differences can lead to discrepancies in the absorption, distribution, metabolism, and excretion (ADME) profiles observed between animal models and humans.

Understanding these species-specific variations is crucial for the accurate interpretation of preclinical data and for designing effective clinical trials. For instance, a drug that is a strong substrate for a particular transporter in mice might exhibit different transport characteristics in humans due to variations in protein expression levels, substrate specificity, or kinetic properties of the orthologous transporters. This highlights the importance of conducting studies with human transporters or using in vitro systems with human cells to accurately predict the pharmacokinetic behavior of this compound in humans.

Q & A

Q. What experimental models are used to evaluate trospium chloride’s receptor selectivity and bladder-specific anticholinergic activity?

this compound’s muscarinic receptor affinity is typically assessed using in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in tissues such as urinary bladder, cerebral cortex, and salivary glands . In vivo models, including bladder muscle contraction studies in animals, measure its ability to inhibit acetylcholine-induced spasms. These models demonstrate its higher affinity for bladder receptors (1.47 × 10⁻⁹ M) compared to salivary glands (3.72 × 10⁻⁹ M), supporting reduced systemic side effects .

Q. How are primary endpoints selected for clinical trials evaluating this compound in overactive bladder (OAB)?

Trials often combine urodynamic measurements (e.g., maximum cystometric bladder capacity, volume at first unstable contraction) with patient-reported outcomes (e.g., daily voiding frequency, urge incontinence episodes) . For example, Health Canada’s approval relied on significant improvements in both urodynamic parameters and 24-hour voiding diaries, ensuring physiological and symptomatic validation .

Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used, validated for specificity, linearity (0.1–50 ng/mL), and precision (CV <15%) . Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity for low plasma concentrations, while titration and spectrophotometry are less common due to interference risks .

Advanced Research Questions

Q. What methodological considerations are critical in designing long-term safety studies for this compound in schizophrenia?

Open-label extension trials (e.g., EMERGENT-4) require robust retention strategies (e.g., financial incentives, telehealth follow-ups) to mitigate attrition bias in 52-week studies . Safety monitoring must include movement disorder scales (e.g., Extrapyramidal Symptom Rating Scale) and metabolic parameters (e.g., weight gain averaging 6.3 kg over 52 weeks) . Placebo-controlled run-in phases (e.g., EMERGENT-2/3) help establish baseline comparability before transitioning to long-term arms .

Q. How can researchers assess central nervous system (CNS) penetration of this compound compared to non-quaternary anticholinergics?

Electroencephalography (EEG) studies quantify CNS effects by analyzing power spectra in alpha, beta, and theta bands. This compound (15 mg thrice daily) showed minimal EEG changes, unlike oxybutynin, which reduced alpha/beta activity . Cognitive testing (e.g., digit-symbol substitution) and adverse event tracking (e.g., hallucinations, somnolence) further differentiate its quaternary amine structure’s limited blood-brain barrier transit .

Q. What factors contribute to inter-occasion variability in this compound pharmacokinetics, and how can study designs address them?

Variability (35–90% CV in AUC) arises from renal excretion dependence (eGFR <60 mL/min increases exposure) and food interactions (high-fat meals reduce Cₘₐₓ by 50%) . Crossover designs with standardized fasting conditions and stratification by renal function reduce confounding. Population pharmacokinetic models incorporating covariates (e.g., BMI, creatinine clearance) improve dose individualization .

Q. How should drug-drug interaction studies between this compound and metformin be structured to assess clinical relevance?

Steady-state pharmacokinetic trials (e.g., 10-day co-administration) measure trospium’s AUC₀–₂₄ and metformin’s renal clearance. Despite a 20% reduction in trospium exposure with metformin, efficacy remained unchanged in Phase III subanalyses, suggesting no dose adjustment is needed . Non-inferiority margins (e.g., 20% difference in PANSS scores) and Bayesian hierarchical models account for intersubject variability .

Q. What are the challenges in designing trials for elderly populations, given this compound’s Beers criteria classification?

Elderly trials must address polypharmacy (e.g., ≥5 concomitant medications) and comorbidities (e.g., dementia, renal impairment) through stratified randomization and adaptive dosing. The FDA’s trial database showed 15% of participants were ≥75 years, with higher anticholinergic adverse events (e.g., dry mouth, constipation) requiring frequent monitoring . Age-specific endpoints (e.g., falls, cognitive decline) and frailty indices improve clinical relevance .

Methodological Tables

Table 1: Key Pharmacodynamic Properties of this compound

ParameterValue/OutcomeMethodologyReference
Muscarinic receptor affinityBladder: 1.47 × 10⁻⁹ MIn vitro radioligand binding assays
Inhibition of bladder spasmsEC₅₀ = 0.5 mg/kg (rat model)In vivo acetylcholine challenge
CNS penetration (EEG changes)No significant alpha/beta power shiftsRandomized EEG trials vs. oxybutynin

Table 2: Common Pitfalls in this compound Clinical Trials

PitfallMitigation StrategyExample Study
High inter-occasion PK variabilityPopulation PK modeling with covariatesEMERGENT-4
Attrition in long-term trialsTelehealth follow-ups, financial incentivesEMERGENT-5 qualitative sub-study
Confounding in elderly trialsAge-stratified analysis, frailty-adjusted dosingFDA NDA subanalysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trospium chloride
Reactant of Route 2
Trospium chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.